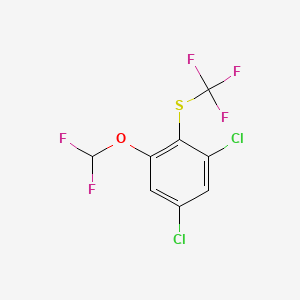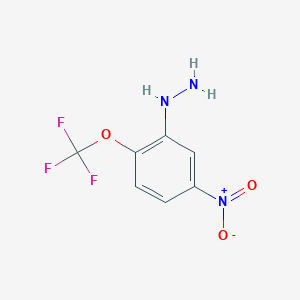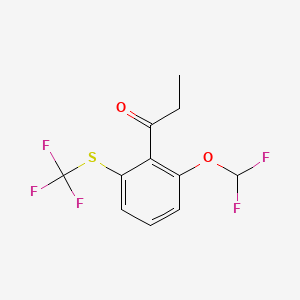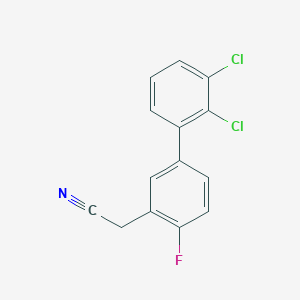![molecular formula C15H23NO5 B14065933 3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)
3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[321]octane-1,3-dicarboxylate is a complex organic compound that belongs to the family of tropane alkaloids
Métodos De Preparación
The synthesis of 3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium (II) complex/chiral Lewis acid binary systems to achieve high diastereo- and enantioselectivities .
Análisis De Reacciones Químicas
3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate can be compared with other similar compounds, such as:
Tropane Alkaloids: These include compounds like cocaine and atropine, which share a similar bicyclic structure.
8-azabicyclo[3.2.1]octane Derivatives: These compounds have variations in their functional groups but share the same core structure.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H23NO5 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-5-20-12(18)15-7-6-10(11(15)17)8-16(9-15)13(19)21-14(2,3)4/h10H,5-9H2,1-4H3 |
Clave InChI |
APZMBSWTLOESAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCC(C1=O)CN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















